4-methoxy-1-benzothiophene-3-carboxylic acid
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Overview
Description
4-Methoxy-1-benzothiophene-3-carboxylic acid is a heterocyclic compound that belongs to the benzothiophene family This compound is characterized by a benzene ring fused to a thiophene ring, with a methoxy group at the 4-position and a carboxylic acid group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-1-benzothiophene-3-carboxylic acid can be achieved through various methods. One common approach involves the intramolecular cyclization of o-alkynyl-S-(methoxymethyl)thiophenols followed by the addition of isocyanates . Another method includes the intramolecular thioarylation of α-substituted (o-bromoaryl)thioacetamides . Additionally, a two-step method has been proposed where arylacetic acid esters are condensed with methyl esters of dithiocarboxylic acids .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be adapted for large-scale synthesis with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-1-benzothiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at the positions ortho and para to the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated or nitrated derivatives of the benzothiophene ring.
Scientific Research Applications
4-Methoxy-1-benzothiophene-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It has potential therapeutic applications, including anti-inflammatory and anti-cancer properties.
Industry: The compound is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-methoxy-1-benzothiophene-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways .
Comparison with Similar Compounds
4-Methoxy-1-benzothiophene-3-carboxylic acid can be compared with other benzothiophene derivatives such as:
4-Methoxy-1-benzothiophene-2-carboxylic acid: Similar structure but with the carboxylic acid group at the 2-position.
1-Benzothiophene-3-carboxylic acid: Lacks the methoxy group at the 4-position.
2-Aminobenzothiophene-3-carboxylic acid: Contains an amino group instead of a methoxy group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
42327-02-6 |
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Molecular Formula |
C10H8O3S |
Molecular Weight |
208.2 |
Purity |
95 |
Origin of Product |
United States |
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